molecular formula C9H10N2O2 B11910622 (R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid

(R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid

Cat. No.: B11910622
M. Wt: 178.19 g/mol
InChI Key: VRRWYUWUFBCTEZ-MRVPVSSYSA-N
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Description

(R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid is a chiral bicyclic compound featuring a tetrahydroquinoxaline core with a carboxylic acid substituent at the C2 position. Its stereochemistry (R-configuration) makes it valuable in asymmetric synthesis and pharmaceutical applications, particularly as a precursor for bioactive molecules targeting neurological or metabolic pathways. The compound’s rigid bicyclic structure and carboxylic acid group enhance its ability to participate in hydrogen bonding and metal coordination, influencing its reactivity and biological interactions .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(2R)-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1

InChI Key

VRRWYUWUFBCTEZ-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](NC2=CC=CC=C2N1)C(=O)O

Canonical SMILES

C1C(NC2=CC=CC=C2N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline-2-carboxylic acid using a chiral catalyst to obtain the desired ®-enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of ®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced chiral catalysts and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to its structure. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS/Identifier) Substituents/Modifications Molecular Formula Functional Groups Applications Safety Precautions
(R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid Carboxylic acid at C2 C₉H₁₀N₂O₂ Carboxylic acid, secondary amine Pharmaceutical intermediate, chiral synthon Standard laboratory handling (P201, P202)
(2R)-2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (5GV) Ethyl at C2, oxo at C3, carboxylic acid at C6 C₁₁H₁₂N₂O₃ Carboxylic acid, ketone, secondary amine Research chemical (enzyme inhibition studies) Avoid ignition sources (P210)
3-Oxo-2-(2-oxo-2-(thiophen-2-yl)ethylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (904818-85-5) Thiophene-ethylidene, oxo groups at C2/C3, carboxylic acid at C6 C₁₆H₁₂N₂O₄S Carboxylic acid, ketone, thiophene Photodynamic therapy research Handle with protective equipment (P210, P102)
(1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid (1244954-14-0) Epoxide ring, naphthalene core, carboxylic acid C₁₂H₁₀O₃ Carboxylic acid, epoxide Specialty polymer synthesis High-cost reagent; store inert

Key Research Findings

  • Stereochemical Impact : The (R)-enantiomer of the target compound exhibits higher enantioselectivity in catalytic reactions compared to racemic analogs, as observed in asymmetric hydrogenation studies .
  • Substituent Effects :
    • The ethyl group in 5GV increases steric hindrance, reducing binding affinity to GABA receptors compared to the unsubstituted parent compound .
    • The thiophene group in 904818-85-5 enhances π-stacking interactions, improving its efficacy in photodynamic therapy applications .
  • Reactivity: The epoxide in 1244954-14-0 confers electrophilic reactivity, making it prone to nucleophilic ring-opening reactions, unlike the more stable tetrahydroquinoxaline core of the target compound .

Biological Activity

(R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid is a bicyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of tetrahydroquinoxaline derivatives, which have demonstrated potential in various therapeutic applications, particularly in oncology and neuroprotection.

Chemical Structure and Properties

The structure of (R)-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid features a fused bicyclic ring system with a carboxylic acid functional group. This unique configuration contributes to its biological activity by influencing its interaction with biological targets.

Property Description
Chemical Formula C9_{9}H10_{10}N2_{2}O2_{2}
Molecular Weight 178.19 g/mol
Solubility Soluble in water and organic solvents
pKa Approximately 4.5

Antitumor Effects

Recent studies have highlighted the antitumor potential of (R)-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid and its derivatives. For instance:

  • Inhibition of Tubulin Polymerization : Compounds derived from this scaffold have shown to inhibit tubulin polymerization, which is crucial for cancer cell division. A derivative exhibited an IC50_{50} value of 3.97 μM against tubulin polymerization .
  • Cell Cycle Arrest and Apoptosis Induction : The compound has been reported to induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines, such as HeLa and K562 .

Neuroprotective Properties

The neuroprotective effects of (R)-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid have also been investigated:

  • Inhibition of Neuroinflammation : Studies indicate that tetrahydroquinoxaline derivatives can inhibit NF-κB transcriptional activity induced by lipopolysaccharides (LPS), suggesting their potential in treating neurodegenerative diseases characterized by inflammation .
  • Protection Against Oxidative Stress : The compound has been shown to mitigate oxidative stress in neuronal cells, contributing to its neuroprotective profile.

Structure-Activity Relationship (SAR)

The biological activity of (R)-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid can be significantly influenced by structural modifications:

  • Substituents on the Quinoline Ring : Variations in substituents at specific positions on the quinoline ring have been correlated with enhanced antiproliferative activity. For example, compounds with methoxy groups at position 4 exhibited superior activity compared to unsubstituted analogs .
  • Derivatives with Sulfonamide Groups : Recent research has synthesized sulfonamide derivatives that maintain the core quinoxaline structure while enhancing biological efficacy against cancer cells .

Case Studies

Several case studies illustrate the effectiveness of (R)-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid:

  • Study on Antiproliferative Activity :
    • A series of derivatives were tested against human colon cancer cell lines using MTT assays. The most active compound demonstrated over 30% inhibition at a concentration of 10 μM .
  • Neuroprotection in Animal Models :
    • In vivo studies showed that tetrahydroquinoxaline derivatives could reduce neuroinflammatory markers in models of Alzheimer's disease, indicating their potential therapeutic role in neurodegeneration .

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